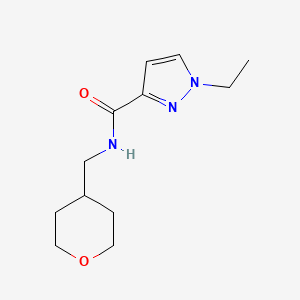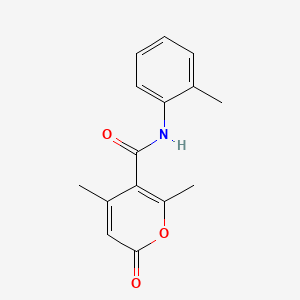
1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide, also known as THPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. THPP is a pyrazole-based compound that exhibits a unique combination of chemical and physical properties, making it an attractive candidate for a wide range of research studies.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that this compound exerts its effects by modulating specific signaling pathways within cells. This compound has been shown to activate certain protein kinases and inhibit others, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In particular, this compound has been shown to modulate the activity of various neurotransmitters, leading to changes in synaptic plasticity and neuronal excitability. This compound has also been shown to modulate the activity of specific ion channels, leading to changes in cellular excitability and membrane potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide is its high potency and selectivity. This compound has been shown to exhibit potent activity against certain targets with minimal off-target effects. However, this compound does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent and selective this compound analogs. Another area of interest is in the development of new methods for delivering this compound to target tissues, such as the brain. Additionally, this compound could be studied in combination with other compounds to determine if it exhibits synergistic effects. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with tetrahydro-2H-pyran-4-methanol in the presence of a catalyst. The resulting product is then subjected to further purification steps to yield pure this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity levels.
Applications De Recherche Scientifique
1-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to exhibit potent activity against certain neurological disorders. This compound has also been studied for its potential applications in cancer research, where it has been shown to exhibit potent anti-cancer activity.
Propriétés
IUPAC Name |
1-ethyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-15-6-3-11(14-15)12(16)13-9-10-4-7-17-8-5-10/h3,6,10H,2,4-5,7-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYASUXYPXREPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)
![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-tetrahydro-1H-pyrrol-3-ylpiperidine](/img/structure/B7644112.png)

![N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7644126.png)
![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)


![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)